molecular formula C8H8Br2O B6287367 1,4-Dibromo-2-(methoxymethyl)benzene CAS No. 1804963-28-7

1,4-Dibromo-2-(methoxymethyl)benzene

Cat. No.: B6287367
CAS No.: 1804963-28-7
M. Wt: 279.96 g/mol
InChI Key: ISTDPBHLSNXFKY-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-(methoxymethyl)benzene is an organic compound with the molecular formula C8H8Br2O It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 4 positions, and a methoxymethyl group is substituted at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2-(methoxymethyl)benzene can be synthesized through various methods. One common approach involves the bromination of 2-(methoxymethyl)benzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-(methoxymethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

    Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: The major product is the hydrogenated benzene derivative.

Scientific Research Applications

1,4-Dibromo-2-(methoxymethyl)benzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Pharmaceutical Research: The compound is investigated for its potential use in drug development and medicinal chemistry.

    Chemical Biology: It is used in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1,4-Dibromo-2-(methoxymethyl)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methoxymethyl group is oxidized to form more reactive intermediates. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibromo-2,5-dimethylbenzene: Similar structure but with methyl groups instead of a methoxymethyl group.

    1,4-Dibromo-2-(hydroxymethyl)benzene: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.

    1,4-Dibromo-2-(chloromethyl)benzene: Similar structure but with a chloromethyl group instead of a methoxymethyl group.

Uniqueness

1,4-Dibromo-2-(methoxymethyl)benzene is unique due to the presence of the methoxymethyl group, which imparts different reactivity and properties compared to its analogs. This functional group can participate in various chemical reactions, making the compound versatile for different applications in organic synthesis and material science.

Properties

IUPAC Name

1,4-dibromo-2-(methoxymethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTDPBHLSNXFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.96 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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